Cas no 509-16-0 ([(6alpha,14alpha,16beta,17xi)-20-ethyl-7,8-dihydroxy-1,6,14,16-tetramethoxyaconitan-4-yl]methyl 2-[(4-amino-4-oxobutanoyl)amino]benzoate)

[(6alpha,14alpha,16beta,17xi)-20-ethyl-7,8-dihydroxy-1,6,14,16-tetramethoxyaconitan-4-yl]methyl 2-[(4-amino-4-oxobutanoyl)amino]benzoate structure
509-16-0 structure
Nome del prodotto:[(6alpha,14alpha,16beta,17xi)-20-ethyl-7,8-dihydroxy-1,6,14,16-tetramethoxyaconitan-4-yl]methyl 2-[(4-amino-4-oxobutanoyl)amino]benzoate
Numero CAS:509-16-0
MF:C36H51N3O10
MW:685.804250955582
CID:1573070
PubChem ID:441710

[(6alpha,14alpha,16beta,17xi)-20-ethyl-7,8-dihydroxy-1,6,14,16-tetramethoxyaconitan-4-yl]methyl 2-[(4-amino-4-oxobutanoyl)amino]benzoate Proprietà chimiche e fisiche

Nomi e identificatori

    • [(6alpha,14alpha,16beta,17xi)-20-ethyl-7,8-dihydroxy-1,6,14,16-tetramethoxyaconitan-4-yl]methyl 2-[(4-amino-4-oxobutanoyl)amino]benzoate
    • 4-[[[2-[(4-Amino-1,4-dioxobutyl)amino]benzoyl]oxy]methyl]-20-ethyl-1α,6β,14α,16β-tetramethoxyaconitane-7,8-diol
    • CHEBI:2934
    • Aconitane-7,8-diol, 4-(((2-((4-amino-1,4-dioxobutyl)amino)benzoyl)oxy)methyl)-20-ethyl-1,6,14,16-tetramethoxy-, (1alpha,6beta,14alpha,16beta)-
    • C08661
    • Avadharidine
    • (20-ethyl-7,8-dihydroxy-1alpha,6beta,14alpha,16beta-tetramethoxyaconitan-4-yl)methyl 2-(4-amino-4-oxobutanamido)benzoate
    • [(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18R)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(4-amino-4-oxobutanoyl)amino]benzoate
    • 509-16-0
    • Q27105890
    • N~1~-(2-{[(20-Ethyl-7,8-dihydroxy-1,6,14,16-tetramethoxyaconitan-4-yl)methoxy]carbonyl}phenyl)butanediimidic acid
    • DTXSID50965135
    • Inchi: InChI=1S/C36H51N3O10/c1-6-39-17-33(18-49-31(42)19-9-7-8-10-22(19)38-26(41)12-11-25(37)40)14-13-24(46-3)35-21-15-20-23(45-2)16-34(43,27(21)28(20)47-4)36(44,32(35)39)30(48-5)29(33)35/h7-10,20-21,23-24,27-30,32,43-44H,6,11-18H2,1-5H3,(H2,37,40)(H,38,41)
    • Chiave InChI: ZBALYAJAWGGUCX-UHFFFAOYSA-N
    • Sorrisi: [H]OC12C3(O[H])C4([H])C([H])(OC([H])([H])[H])C([H])(C([H])(OC([H])([H])[H])C3([H])[H])C([H])([H])C4([H])C56C([H])(OC([H])([H])[H])C([H])([H])C([H])([H])C(C5([H])C1([H])OC([H])([H])[H])(C([H])([H])OC(=O)C=7C(=C([H])C([H])=C([H])C7[H])N([H])C(=O)C([H])([H])C([H])([H])C(=O)N([H])[H])C([H])([H])N(C26[H])C([H])([H])C([H])([H])[H]

Proprietà calcolate

  • Massa esatta: 685.357
  • Massa monoisotopica: 685.357
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 49
  • Conta legami ruotabili: 13
  • Complessità: 1320
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 12
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 179Ų
  • XLogP3: -0.187

Proprietà sperimentali

  • Densità: 1.36
  • Punto di ebollizione: 853.4°C at 760 mmHg
  • Punto di infiammabilità: 469.9°C
  • Indice di rifrazione: 1.619
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso